molecular formula C23H21N3O9 B11111309 (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis[(2,5-dioxopyrrolidin-1-yl)acetate]

(2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis[(2,5-dioxopyrrolidin-1-yl)acetate]

Cat. No.: B11111309
M. Wt: 483.4 g/mol
InChI Key: LYVLCUBNJPOAGT-UHFFFAOYSA-N
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Description

(2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis[(2,5-dioxopyrrolidin-1-yl)acetate] is a complex organic compound that features a unique structure combining an oxazole ring with pyrrolidinyl acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis[(2,5-dioxopyrrolidin-1-yl)acetate] typically involves multi-step organic reactions The initial step often includes the formation of the oxazole ring through a cyclization reaction involving a phenyl-substituted precursor

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method ensures high purity and yield by optimizing reaction conditions and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

(2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis[(2,5-dioxopyrrolidin-1-yl)acetate] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis[(2,5-dioxopyrrolidin-1-yl)acetate] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study various biochemical pathways. Its ability to interact with specific biological targets makes it valuable for investigating cellular processes and mechanisms.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis[(2,5-dioxopyrrolidin-1-yl)acetate] can be used in the production of specialty chemicals, materials, and other products requiring precise chemical modifications.

Mechanism of Action

The mechanism of action of (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis[(2,5-dioxopyrrolidin-1-yl)acetate] involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis[(2,5-dioxopyrrolidin-1-yl)acetate] apart is its combination of an oxazole ring with pyrrolidinyl acetate groups, providing a distinct set of chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H21N3O9

Molecular Weight

483.4 g/mol

IUPAC Name

[5-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]oxymethyl]-2-phenyl-1,3-oxazol-4-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate

InChI

InChI=1S/C23H21N3O9/c27-17-6-7-18(28)25(17)10-21(31)33-12-15-16(35-23(24-15)14-4-2-1-3-5-14)13-34-22(32)11-26-19(29)8-9-20(26)30/h1-5H,6-13H2

InChI Key

LYVLCUBNJPOAGT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)OCC2=C(OC(=N2)C3=CC=CC=C3)COC(=O)CN4C(=O)CCC4=O

Origin of Product

United States

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